1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with additional butyl and dimethyl substituents
Preparation Methods
The synthesis of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Coupling of pyrazole rings: The two pyrazole rings are then coupled using a suitable coupling agent, such as a palladium catalyst.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or dimethyl groups are replaced by other substituents using appropriate nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid can be compared with other similar compounds, such as:
1,3-dimethyl-1H-pyrazole-5-carboxylic acid: This compound lacks the butyl substituent, which may affect its chemical reactivity and biological activity.
1-butyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has only one methyl group, which may influence its properties compared to the dimethyl derivative.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a different substitution pattern, which may result in different chemical and biological properties.
The uniqueness of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid lies in its specific substitution pattern and the presence of both butyl and dimethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-butyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-5-6-17-9(3)12(8(2)16-17)10-7-11(13(18)19)15-14-10/h7H,4-6H2,1-3H3,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUAMELCXIVJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.